molecular formula C15H23NO4 B073558 alpha-(((4-Methoxybutyl)amino)methyl)-1,4-benzodioxan-2-methanol CAS No. 1553-32-8

alpha-(((4-Methoxybutyl)amino)methyl)-1,4-benzodioxan-2-methanol

Cat. No. B073558
CAS RN: 1553-32-8
M. Wt: 281.35 g/mol
InChI Key: PYDDRMPHFXYXRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-(((4-Methoxybutyl)amino)methyl)-1,4-benzodioxan-2-methanol, also known as MBDB, is a chemical compound that belongs to the phenethylamine class. It is a psychoactive drug that has been used for recreational purposes. However, in recent years, MBDB has gained attention in scientific research due to its potential therapeutic applications.

Mechanism Of Action

The exact mechanism of action of alpha-(((4-Methoxybutyl)amino)methyl)-1,4-benzodioxan-2-methanol is not fully understood. However, it is believed that alpha-(((4-Methoxybutyl)amino)methyl)-1,4-benzodioxan-2-methanol acts on the serotonergic and dopaminergic systems in the brain. alpha-(((4-Methoxybutyl)amino)methyl)-1,4-benzodioxan-2-methanol is a potent inhibitor of the serotonin transporter, which leads to increased levels of serotonin in the synaptic cleft. Additionally, alpha-(((4-Methoxybutyl)amino)methyl)-1,4-benzodioxan-2-methanol has been shown to increase the release of dopamine in the brain, which may contribute to its psychoactive effects.

Biochemical And Physiological Effects

Alpha-(((4-Methoxybutyl)amino)methyl)-1,4-benzodioxan-2-methanol has been shown to have various biochemical and physiological effects. In animal models, alpha-(((4-Methoxybutyl)amino)methyl)-1,4-benzodioxan-2-methanol has been shown to increase locomotor activity and induce hyperthermia. Additionally, alpha-(((4-Methoxybutyl)amino)methyl)-1,4-benzodioxan-2-methanol has been shown to increase heart rate and blood pressure in humans. These effects are similar to those of other psychoactive drugs such as amphetamines.

Advantages And Limitations For Lab Experiments

Alpha-(((4-Methoxybutyl)amino)methyl)-1,4-benzodioxan-2-methanol has several advantages and limitations for lab experiments. One of the main advantages of alpha-(((4-Methoxybutyl)amino)methyl)-1,4-benzodioxan-2-methanol is its potency and selectivity for the serotonin and dopamine transporters. This makes it a useful tool for studying the role of these neurotransmitters in various physiological processes. However, one of the limitations of alpha-(((4-Methoxybutyl)amino)methyl)-1,4-benzodioxan-2-methanol is its potential for abuse and addiction. Therefore, it is important to use caution when handling alpha-(((4-Methoxybutyl)amino)methyl)-1,4-benzodioxan-2-methanol in a lab setting.

Future Directions

There are several future directions for research on alpha-(((4-Methoxybutyl)amino)methyl)-1,4-benzodioxan-2-methanol. One area of research is the development of alpha-(((4-Methoxybutyl)amino)methyl)-1,4-benzodioxan-2-methanol analogs with improved therapeutic potential. Additionally, there is a need for further research on the mechanism of action of alpha-(((4-Methoxybutyl)amino)methyl)-1,4-benzodioxan-2-methanol and its potential for use in the treatment of depression and anxiety disorders. Finally, there is a need for research on the potential long-term effects of alpha-(((4-Methoxybutyl)amino)methyl)-1,4-benzodioxan-2-methanol use on the brain and other physiological systems.
Conclusion
In conclusion, alpha-(((4-Methoxybutyl)amino)methyl)-1,4-benzodioxan-2-methanol is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on alpha-(((4-Methoxybutyl)amino)methyl)-1,4-benzodioxan-2-methanol is needed to fully understand its potential therapeutic benefits and risks.

Synthesis Methods

Alpha-(((4-Methoxybutyl)amino)methyl)-1,4-benzodioxan-2-methanol can be synthesized through various methods. One of the most common methods is the reductive amination of piperonal with 4-methoxybutylamine. This method involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride. The resulting product is then converted to the hydrochloride salt form, which is the most commonly used form of alpha-(((4-Methoxybutyl)amino)methyl)-1,4-benzodioxan-2-methanol.

Scientific Research Applications

Alpha-(((4-Methoxybutyl)amino)methyl)-1,4-benzodioxan-2-methanol has been used in scientific research for various purposes. One of the most promising applications of alpha-(((4-Methoxybutyl)amino)methyl)-1,4-benzodioxan-2-methanol is its potential use as a treatment for depression and anxiety disorders. Studies have shown that alpha-(((4-Methoxybutyl)amino)methyl)-1,4-benzodioxan-2-methanol has anxiolytic and antidepressant effects in animal models. Additionally, alpha-(((4-Methoxybutyl)amino)methyl)-1,4-benzodioxan-2-methanol has been shown to increase the release of serotonin and dopamine, which are neurotransmitters that play a crucial role in regulating mood.

properties

CAS RN

1553-32-8

Product Name

alpha-(((4-Methoxybutyl)amino)methyl)-1,4-benzodioxan-2-methanol

Molecular Formula

C15H23NO4

Molecular Weight

281.35 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-(4-methoxybutylamino)ethanol

InChI

InChI=1S/C15H23NO4/c1-18-9-5-4-8-16-10-12(17)15-11-19-13-6-2-3-7-14(13)20-15/h2-3,6-7,12,15-17H,4-5,8-11H2,1H3

InChI Key

PYDDRMPHFXYXRW-UHFFFAOYSA-N

SMILES

COCCCCNCC(C1COC2=CC=CC=C2O1)O

Canonical SMILES

COCCCCNCC(C1COC2=CC=CC=C2O1)O

Origin of Product

United States

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